N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-7-16-14(18)9-13-15(19)17-11-6-5-10(20-4-2)8-12(11)21-13/h3,5-6,8,13H,1,4,7,9H2,2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYNYVCJCZDHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using common reagents such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in:
N-Substituents on the acetamide group (e.g., allyl vs. aryl, alkyl, or hydroxy groups).
Substituents on the benzothiazine ring (e.g., ethoxy at position 7 vs. halogens, nitro, or heterocyclic groups).
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Toxicity Considerations
- Solubility : The ethoxy group may improve water solubility compared to halogenated derivatives (e.g., 4-chlorophenyl in YHV98-4).
Biological Activity
N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazine core, which is known for various biological activities. The presence of the allyl group and ethoxy substituent enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, derivatives with the benzothiazine structure demonstrated significant AChE inhibition with IC50 values comparable to known drugs like donepezil .
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties. This can mitigate oxidative stress-related damage in cells, contributing to their therapeutic potential against various diseases .
- Antimicrobial Properties : Thiazine derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Case Studies and Experimental Data
-
In Vitro Studies : Experimental evaluations have indicated that compounds structurally similar to this compound exhibit significant inhibition of AChE with IC50 values ranging from 0.025 µM to 0.027 µM for the most potent derivatives .
Compound IC50 (µM) AChE Inhibition (%) 3i 0.027 90.00 ± 2.40 3j 0.025 92.00 ± 1.80 Donepezil 0.021 Reference - Antioxidant Assays : The antioxidant capacity of these compounds was assessed using DPPH radical scavenging assays, revealing that certain derivatives demonstrated higher antioxidant activity than standard reference compounds .
- Cytotoxicity Studies : Cytotoxicity assessments on NIH/3T3 cells showed that selected compounds were non-cytotoxic at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for preparing N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves three key steps:
- Thiazine Ring Formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions to construct the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine core .
- Ethoxy and Allyl Substitution : The 7-ethoxy group is introduced via nucleophilic substitution using ethyl halides, while the allyl group is attached through alkylation with allyl bromide under basic conditions (e.g., K₂CO₃) .
- Acetamide Formation : Reaction of intermediates with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to finalize the acetamide moiety .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure compound .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF or dichloromethane improves solubility for cyclization steps .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
- Temperature Control : Maintain 60–80°C for cyclization to minimize side products; lower temperatures (0–25°C) prevent decomposition during sensitive substitutions .
- Analytical Monitoring : TLC (silica gel, chloroform:acetone 3:1) tracks reaction progress, while HPLC or NMR validates purity post-synthesis .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- IR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and thiazine ring vibrations .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 347.12) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystallizable) .
Advanced: How can structural ambiguities in derivatives be resolved?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between regioisomers .
- X-ray Diffraction : Single-crystal analysis (using SHELX software) provides absolute configuration data .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to validate structures .
Basic: What biological assays are used to evaluate its antimicrobial activity?
Methodological Answer:
- In Vitro Assays :
- Antifungal : Broth microdilution (CLSI M38) against Candida albicans; MIC values compared to amphotericin B .
- Antibacterial : Agar diffusion against Staphylococcus aureus; zones of inhibition measured .
- Controls : Include standard drugs (e.g., fluconazole) and solvent-only blanks .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Variation : Modify the allyl group (e.g., propargyl or benzyl) to assess impact on bioactivity .
- Computational Docking : Use AutoDock Vina to predict binding to targets like alpha-amylase (PDB ID 1B2Y); prioritize derivatives with high docking scores .
- Pharmacophore Modeling : Identify critical moieties (e.g., thiazine carbonyl for H-bonding) using Schrödinger Phase .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Sealed in dry containers at 4°C; desiccants (silica gel) prevent hydrolysis .
- Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water) over 6 months; >95% purity indicates acceptable stability .
Advanced: How can contradictory bioactivity data between similar derivatives be addressed?
Methodological Answer:
- Purity Verification : Reanalyze compounds via LC-MS to rule out impurities .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to assess permeability differences .
- Target Profiling : Screen against broader panels (e.g., kinase assays) to identify off-target effects .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How is X-ray crystallography applied to confirm its molecular structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
